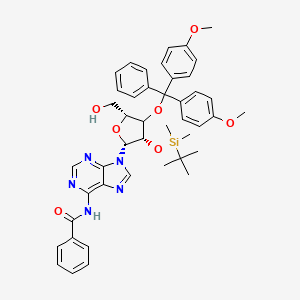
N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Métodos De Preparación
The synthesis of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves several steps:
Starting Material: Adenosine is used as the starting material.
Protection of Amino Group: The amino group of adenosine is protected with a benzoyl group.
Introduction of Protecting Groups: The 5’ and 2’ positions of adenosine are protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.
Formation of Key Intermediate: The key intermediate, N6-Benzoyl-5’-dimethoxytrityl-2’-tert-butyldimethylsilyl-adenosine, is formed.
Final Product: The final product is obtained by reacting the intermediate with appropriate reagents and conditions.
Análisis De Reacciones Químicas
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions of the molecule, using reagents like halogens or nucleophiles.
Deprotection: The protecting groups (DMT and TBDMS) can be removed using specific conditions, such as acidic or basic environments.
Aplicaciones Científicas De Investigación
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying adenosine-related biological processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This can lead to effects such as vasodilation and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is unique compared to other adenosine analogs due to its specific structure and functional groups. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific applications and mechanisms of action .
Propiedades
Fórmula molecular |
C44H49N5O7Si |
|---|---|
Peso molecular |
788.0 g/mol |
Nombre IUPAC |
N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1 |
Clave InChI |
MNVZQAJPKHSSIB-FKRPTWKPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



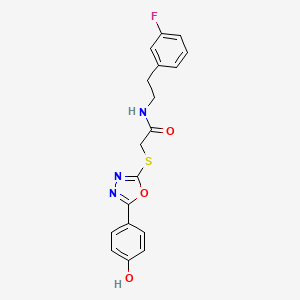

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)

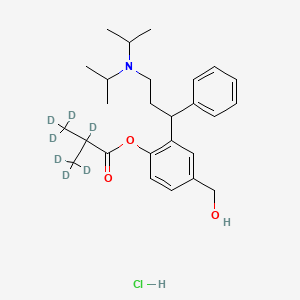
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)


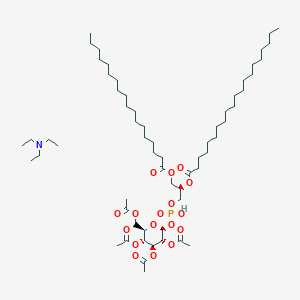
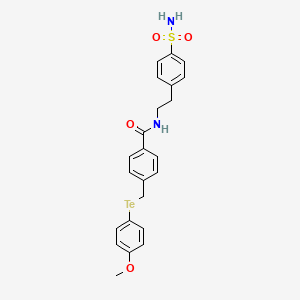
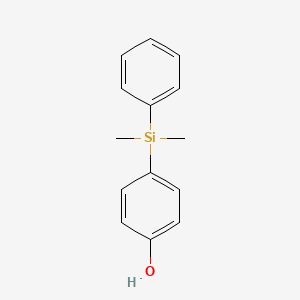
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)

